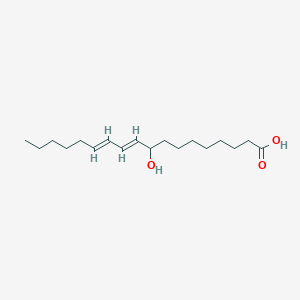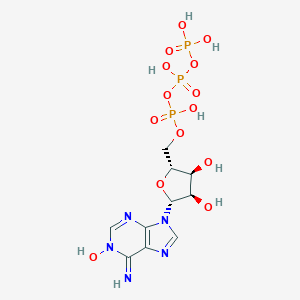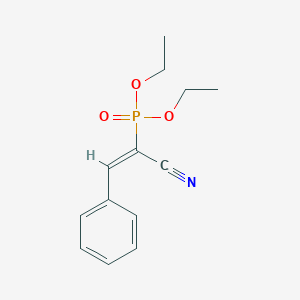![molecular formula C17H23N3O2 B232200 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the early 1990s and has been extensively studied for its potential applications in the field of medicinal chemistry. MP-10 is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction.
作用機序
The μ-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the μ-opioid receptor by 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals and the induction of analgesia. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone also activates the reward pathway in the brain, which can reduce the craving for opioids and prevent relapse.
Biochemical and Physiological Effects
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and prevent relapse in animal models of drug addiction. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has a high affinity and selectivity for the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic and anti-addiction drugs.
実験室実験の利点と制限
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has several advantages for lab experiments, such as its high potency and selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. However, 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone also has a short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for research on 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, such as the development of new analogs with improved pharmacokinetic properties and the investigation of its potential applications in the treatment of other conditions, such as depression and anxiety. The use of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone in combination with other drugs, such as non-opioid analgesics and anti-inflammatory agents, is also an area of potential research. Additionally, the investigation of the molecular mechanisms underlying the analgesic and anti-addiction effects of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is an important area of future research.
合成法
The synthesis of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves the reaction of 3-methylphenylpiperazine with ethyl 2-oxo-4-pyrrolidinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involves the formation of a piperazine-2,5-dione ring and subsequent cyclization to form the final product. The yield of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has also been shown to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of opioids and prevent relapse.
特性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
1-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O2/c1-14-4-2-5-15(12-14)18-8-10-19(11-9-18)17(22)13-20-7-3-6-16(20)21/h2,4-5,12H,3,6-11,13H2,1H3 |
InChIキー |
UDSRPMYVAFADBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)






![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)